

# An In-depth Technical Guide to the Chemical Properties of 2-Cycloheptylacetic Acid

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## Compound of Interest

Compound Name: 2-Cycloheptylacetic acid

Cat. No.: B1584614

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## Foreword

In the landscape of contemporary drug discovery and organic synthesis, the exploration of novel molecular scaffolds is paramount. Cycloalkane derivatives, particularly those functionalized with carboxylic acid moieties, represent a class of compounds with significant, yet not fully explored, potential. This technical guide focuses on **2-Cycloheptylacetic acid**, a molecule whose seven-membered carbocyclic ring offers a unique conformational profile, distinguishing it from its more commonly studied cyclohexyl and cyclopentyl counterparts. While detailed research on **2-Cycloheptylacetic acid** is emerging, this document serves as a comprehensive resource, consolidating available data on its chemical and physical properties, alongside predictive insights and comparative analysis with structurally related compounds. By providing a foundational understanding, this guide aims to empower researchers to leverage the unique characteristics of the cycloheptyl scaffold in the design of novel therapeutic agents and functional materials.

## Molecular Identity and Physicochemical Profile

**2-Cycloheptylacetic acid**, identified by the CAS Number 4401-20-1, is a carboxylic acid featuring a cycloheptyl ring attached to the alpha-carbon of an acetic acid group.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2-cycloheptylacetic acid	<a href="#">[2]</a>
Synonyms	Cycloheptylacetic acid	<a href="#">[3]</a>
CAS Number	4401-20-1	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	156.22 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Melting Point	14-15 °C	<a href="#">[1]</a>
Boiling Point	110-112 °C at 1 mmHg	<a href="#">[1]</a>
Density	1.023 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index (n <sup>20</sup> /D)	1.4725	<a href="#">[1]</a>
pKa (Predicted)	4.72 ± 0.10	<a href="#">[1]</a>
InChI Key	DQNWKASPZFJVMJ- UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	OC(=O)CC1CCCCC1	<a href="#">[2]</a>

## Spectroscopic Characterization: Elucidating the Molecular Architecture

While a comprehensive, publicly available spectral dataset for **2-Cycloheptylacetic acid** is not extensively documented, we can predict the expected spectroscopic features based on its structure and by drawing parallels with the well-characterized analog, Cyclohexylacetic acid.[\[4\]](#) [\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the cycloheptyl ring protons and the protons of the acetic acid moiety.

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.
- Alpha-Methylene Protons (-CH<sub>2</sub>-COOH): A doublet is expected around 2.2 ppm, coupled to the methine proton on the cycloheptyl ring.
- Cycloheptyl Methine Proton (-CH-): A multiplet is predicted to appear further upfield, likely in the region of 1.7-2.0 ppm.
- Cycloheptyl Methylene Protons (-CH<sub>2</sub>-): A series of complex multiplets are expected in the range of 0.9-1.8 ppm, corresponding to the 12 protons of the cycloheptyl ring. The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of these protons.

<sup>13</sup>C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

- Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 179 ppm.
- Alpha-Methylene Carbon (-CH<sub>2</sub>-COOH): This carbon is anticipated to resonate at approximately 43 ppm.
- Cycloheptyl Methine Carbon (-CH-): The methine carbon of the cycloheptyl ring is predicted to appear around 37-40 ppm.
- Cycloheptyl Methylene Carbons (-CH<sub>2</sub>-): Multiple signals are expected in the range of 25-35 ppm, corresponding to the methylene carbons of the cycloheptyl ring. The exact chemical shifts will be influenced by the ring's conformation.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Cycloheptylacetic acid** will be dominated by the characteristic absorptions of the carboxylic acid functional group.

- O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
- C-H Stretch: Strong absorptions are anticipated just below 3000  $\text{cm}^{-1}$  (typically around 2850 and 2925  $\text{cm}^{-1}$ ) corresponding to the  $\text{sp}^3$  C-H stretching vibrations of the cycloheptyl and methylene groups.
- C=O Stretch: A very strong and sharp absorption peak is predicted around 1710  $\text{cm}^{-1}$ , indicative of the carbonyl group of a saturated carboxylic acid.
- C-O Stretch and O-H Bend: These vibrations are expected to give rise to bands in the fingerprint region, typically between 1400-1440  $\text{cm}^{-1}$  (O-H bend) and 1210-1320  $\text{cm}^{-1}$  (C-O stretch).

## Mass Spectrometry (MS)

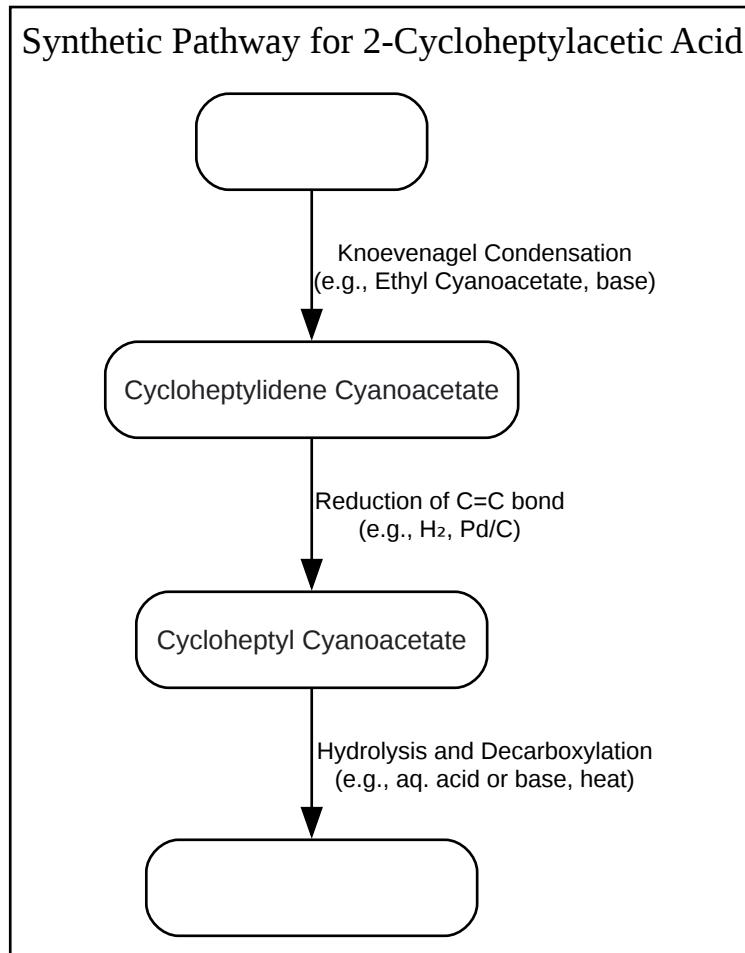
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak is expected at an  $\text{m/z}$  of 156, corresponding to the molecular weight of **2-Cycloheptylacetic acid**.
- Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ( $\text{M}-17$ ), resulting in an acylium ion, and the loss of the carboxyl group ( $\text{M}-45$ ). A prominent fragment resulting from the McLafferty rearrangement is also possible. The cycloheptyl ring may undergo fragmentation, leading to a series of peaks separated by 14 mass units ( $\text{CH}_2$  groups).

## Synthesis and Reactivity

### Synthetic Approaches

While a specific, high-yield synthesis for **2-Cycloheptylacetic acid** is not widely published, several general methods for the preparation of 2-cycloalkylacetic acids can be adapted. A plausible synthetic workflow is outlined below.



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Figure 1: A potential synthetic route to **2-Cycloheptylacetic acid**.

#### Step-by-Step Methodology:

- **Knoevenagel Condensation:** Cycloheptanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base (e.g., piperidine or ammonium acetate). This condensation reaction forms ethyl cycloheptylidene-cyanoacetate.
- **Reduction:** The double bond in the cycloheptylidene ring is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. This step yields ethyl cycloheptyl-cyanoacetate.

- Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically under acidic or basic conditions, followed by heating. This process cleaves the ester and nitrile groups to a carboxylic acid and subsequently removes one of the carboxyl groups as carbon dioxide, affording the final product, **2-Cycloheptylacetic acid**.

## Reactivity Profile

The reactivity of **2-Cycloheptylacetic acid** is primarily dictated by the carboxylic acid functional group.

- Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to the acyl chloride followed by reaction with an alcohol.
- Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC).
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-cycloheptylethanol, using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Alpha-Halogenation: In the presence of a halogen and a suitable catalyst (e.g.,  $\text{PBr}_3$ ), **2-Cycloheptylacetic acid** can undergo halogenation at the alpha-carbon (Hell-Volhard-Zelinsky reaction).

## Applications in Drug Discovery and Medicinal Chemistry

The cycloheptyl moiety is an attractive scaffold in medicinal chemistry due to its unique conformational properties and lipophilicity, which can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.<sup>[6]</sup>

## Rationale for Incorporation in Drug Candidates

The seven-membered ring of **2-Cycloheptylacetic acid** is more flexible than the rigid cyclohexane ring, allowing it to adopt a wider range of low-energy conformations. This conformational flexibility can be advantageous in drug design, enabling the molecule to better

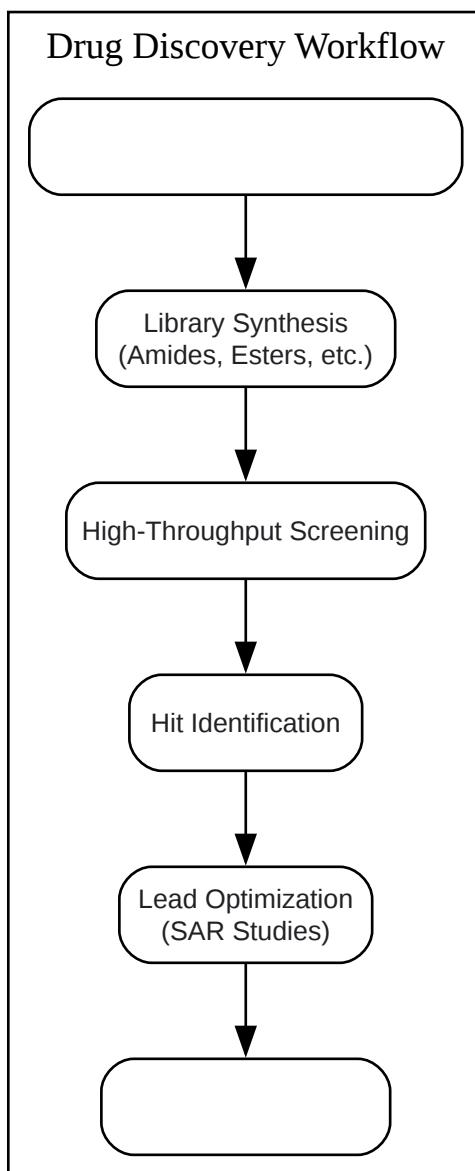
adapt to the binding site of a target protein. The cycloheptyl group also increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

## Potential Therapeutic Areas

While specific biological activities of **2-Cycloheptylacetic acid** are not extensively reported, derivatives of related cycloalkane carboxylic acids have shown promise in several therapeutic areas.

- **Anti-inflammatory Agents:** The cycloheptyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their potency and modify their pharmacokinetic properties.<sup>[6]</sup>
- **Kinase Inhibitors:** The cycloheptane ring can serve as a scaffold for the design of kinase inhibitors, which are a critical class of anticancer drugs.<sup>[6]</sup> The conformational flexibility of the ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.
- **Neurological Disorders:** Cycloheptane-containing compounds have been explored as GABA analogues, suggesting potential applications in the treatment of neurological disorders.<sup>[6]</sup>

The general workflow for leveraging a scaffold like **2-Cycloheptylacetic acid** in a drug discovery program is depicted below.



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Figure 2: Generalized workflow for the utilization of **2-Cycloheptylacetic acid** in drug discovery.

## Safety, Handling, and Storage

Based on available safety data for **2-Cycloheptylacetic acid** and structurally similar compounds, the following precautions are recommended.[\[1\]](#)

- **Handling:** Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors or mists.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

## Conclusion and Future Outlook

**2-Cycloheptylacetic acid** represents a valuable yet under-explored building block for organic synthesis and medicinal chemistry. Its unique seven-membered ring offers distinct conformational and lipophilic properties that can be strategically employed in the design of novel molecules with desired biological activities. While a comprehensive dataset of its chemical properties is still being established, this guide provides a solid foundation based on available information and predictive analysis. Further research into the synthesis, reactivity, and biological evaluation of **2-Cycloheptylacetic acid** and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.

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